2-(2-Amino-1-hydroxyethyl)phenol

Catalog No.
S598273
CAS No.
2234-25-5
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-1-hydroxyethyl)phenol

CAS Number

2234-25-5

Product Name

2-(2-Amino-1-hydroxyethyl)phenol

IUPAC Name

2-(2-amino-1-hydroxyethyl)phenol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2

InChI Key

NAMWREVXAKBGFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CN)O)O

Synonyms

2-octopamine, 2-octopamine hydrochloride, (R)-isomer, 2-octopamine hydrochloride, (S)-isomer, 2-octopamine, (+-)-isomer, alpha-(aminomethyl)-2-hydroxybenzenemethanol, ortho-octopamine

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)O

Synthesis and Characterization:

2-(2-Amino-1-hydroxyethyl)phenol, also known as N-(2-hydroxyethyl)-2-aminophenol (NEHAP), is an organic compound synthesized through various methods, including the reductive amination of 2-aminophenol with ethanolamine. [] Research studies have explored its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 2-(2-Amino-1-hydroxyethyl)phenol possesses various properties that make it potentially valuable in scientific research:

  • Chelating agent: Studies have investigated its ability to chelate metal ions, forming complexes with potential applications in areas like metal separation and catalysis. [, ]
  • Biomedical applications: Research has explored its potential use in the development of new drugs and therapeutic agents due to its interaction with biological systems. [, ] However, more research is needed to fully understand its safety and efficacy in these applications.
  • Material science: Studies have examined its potential use in the development of new materials, such as polymers and sensors, due to its unique chemical properties. [, ]

2-(2-Amino-1-hydroxyethyl)phenol, with the chemical formula C₈H₁₁NO₂, is an organic compound characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The amino group is located at the ortho position relative to the hydroxyl group, forming a unique structure that allows for various chemical interactions such as hydrogen bonding and nucleophilic substitution. This compound is also known as N-(2-hydroxyethyl)-2-aminophenol or o-aminotyrosol and has gained attention in scientific research due to its structural similarities to biologically relevant molecules .

Due to its functional groups:

  • Reductive Amination: It can be synthesized through the reductive amination of 2-aminophenol with ethanolamine, yielding the desired product.
  • Nucleophilic Substitution: The amino and hydroxyl groups can act as nucleophiles in substitution reactions, potentially leading to various derivatives.
  • Esterification: The hydroxyl group can undergo esterification reactions, which may be useful in synthesizing esters for pharmaceutical applications.

Several methods have been reported for synthesizing 2-(2-Amino-1-hydroxyethyl)phenol:

  • Reductive Amination: This method involves reacting 2-aminophenol with ethanolamine under reductive conditions.
  • Microwave-Assisted Synthesis: Some studies have explored microwave-assisted techniques to improve yield and reduce reaction times .
  • Solvent-Based Reactions: Various solvents like tetrahydrofuran or methanol can be utilized to facilitate the synthesis process .

Several compounds exhibit structural similarities to 2-(2-Amino-1-hydroxyethyl)phenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
AlbuterolC₁₃H₂₁NO₃Contains a tert-butyl group; used as a bronchodilator.
4-(2-Amino-1-hydroxyethyl)phenolC₈H₁₁NO₂Similar structure but differs in the position of substituents.
3-(2-Amino-1-hydroxyethyl)phenolC₈H₁₁NO₂Variation in the position of amino group; potential for different biological activities.

The uniqueness of 2-(2-Amino-1-hydroxyethyl)phenol lies in its specific arrangement of functional groups, which may impart distinct properties compared to these similar compounds. Further research could elucidate its specific interactions and applications in medicinal chemistry and other fields.

XLogP3

0.3

Other CAS

70080-69-2

Wikipedia

2-octopamine

Dates

Modify: 2023-08-15

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